N~1~-ALLYL-2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}ACETAMIDE
Overview
Description
N~1~-ALLYL-2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a difluoromethyl group, and a pyrazolyl-pyridyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ALLYL-2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using specific catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
N~1~-ALLYL-2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions can vary, including temperature control, solvent choice, and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N~1~-ALLYL-2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-ALLYL-2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ALLYL-3-CYANO-1H-PYRROLO(2,3-B)QUINOXALIN-2-YL)-3-PHENYLACRYLAMIDE
- N-ALLYL-2-CYANO-3-(3-PHENOXYPHENYL)ACRYLAMIDE
Uniqueness
N~1~-ALLYL-2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group and the pyrazolyl-pyridyl moiety differentiates it from other similar compounds, potentially leading to unique applications and effects.
Properties
IUPAC Name |
2-[3-cyano-6-(difluoromethyl)-4-(1,5-dimethylpyrazol-4-yl)pyridin-2-yl]sulfanyl-N-prop-2-enylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N5OS/c1-4-5-21-15(25)9-26-17-12(7-20)11(6-14(23-17)16(18)19)13-8-22-24(3)10(13)2/h4,6,8,16H,1,5,9H2,2-3H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJDAROSEUKUMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NC(=C2C#N)SCC(=O)NCC=C)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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